molecular formula C10H14ClNO2S B7785609 Benzenesulfonamide, N-butyl-4-chloro- CAS No. 6419-73-4

Benzenesulfonamide, N-butyl-4-chloro-

Cat. No.: B7785609
CAS No.: 6419-73-4
M. Wt: 247.74 g/mol
InChI Key: XFMKHPRAQATSFB-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. Such compounds are typically synthesized via sulfonylation reactions, where a sulfonyl chloride reacts with an amine (e.g., butylamine) . Chlorine substituents, being electron-withdrawing, influence electronic properties and biological interactions, while the N-butyl group enhances lipophilicity, affecting solubility and membrane permeability .

Properties

IUPAC Name

N-butyl-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMKHPRAQATSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982730
Record name N-Butyl-4-chlorobenzene-1-sulfonamidato
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Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6419-73-4
Record name N-Butyl-4-chlorobenzenesulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenesulfonamide, N-butyl-p-chloro-
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Record name NSC406138
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Record name N-Butyl-4-chlorobenzene-1-sulfonamidato
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Preparation Methods

Reaction with n-Butyl Isocyanate

A widely documented approach involves the condensation of 4-chlorobenzenesulfonamide with n-butyl isocyanate under basic conditions. This method, detailed in US3384757A , proceeds via nucleophilic attack of the sulfonamide’s nitrogen on the electrophilic carbon of the isocyanate group.

Reaction Conditions :

  • Solvent : Acetone or dimethyl sulfoxide

  • Base : Sodium hydroxide (20% w/v aqueous solution)

  • Temperature : 10–20°C (controlled to prevent side reactions)

  • Molar Ratio : 1:1.2 (sulfonamide to isocyanate)

Procedure :

  • Dissolve 4-chlorobenzenesulfonamide in acetone.

  • Add aqueous NaOH to deprotonate the sulfonamide, enhancing nucleophilicity.

  • Gradually introduce n-butyl isocyanate with vigorous stirring.

  • Monitor reaction completion via thin-layer chromatography (TLC; hexane/ethyl acetate, 7:3).

  • Acidify with dilute acetic acid to precipitate the product.

Purification :

  • Dissolve crude product in dilute ammonia, treat with activated charcoal, and reprecipitate via acidification.

  • Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.

Key Data :

ParameterValue
Yield78–82%
Melting Point115–116°C
Purity (HPLC)98.5% (C18 column, MeOH/H₂O 60:40)

Thermal Condensation with n-Butylamine

Carbamic Acid Ester Intermediate

An alternative route employs N-(4-chlorobenzenesulfonyl)-carbamic acid methyl ester as a reactive intermediate. As described in US3384757A , this method avoids direct handling of isocyanates.

Reaction Pathway :

  • Intermediate Synthesis : React 4-chlorobenzenesulfonyl chloride with methyl carbamate to form the carbamic acid ester.

  • Alkylation : Heat the ester with n-butylamine at 120–130°C, facilitating nucleophilic displacement of methanol.

Optimization Insights :

  • Catalyst : None required (thermal activation suffices).

  • Byproduct Removal : Distill off methanol under reduced pressure to shift equilibrium toward product formation.

Workup :

  • Cool the reaction mixture, dissolve in dilute ethanol, and reprecipitate the product.

  • Final recrystallization from isopropanol yields crystalline material with a melting point of 115–116°C.

Comparative Efficiency :

MethodYield (%)Purity (%)Reaction Time (h)
Isocyanate Route8298.54
Carbamic Ester Route7597.06

Catalytic Alkylation Using Lewis Acids

Hafnium Tetrachloride-Mediated Reaction

Adapting methodologies from CN107459471B , which focuses on tert-butyl analogs, hafnium tetrachloride (HfCl₄) proves effective for n-butyl functionalization.

Mechanism :

  • HfCl₄ coordinates to the sulfonamide’s lone pair, increasing electrophilicity at the nitrogen.

  • n-Butyl acrylate serves as the alkylating agent, transferring the butyl group via Michael addition.

Procedure :

  • Combine 4-chlorobenzenesulfonamide, HfCl₄ (3 wt%), and n-butyl acrylate in N-methylpyrrolidone (NMP).

  • Reflux at 150°C for 12–16 hours under nitrogen.

  • Terminate upon complete consumption of starting material (HPLC monitoring).

Advantages :

  • Solvent Stability : NMP prevents side reactions at high temperatures.

  • Catalyst Efficiency : HfCl₄ enables >90% conversion without byproducts.

Limitations :

  • Requires specialized equipment for high-temperature reflux.

  • Catalyst recovery challenges in industrial settings.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 30–45 minutes (optimized for complete conversion).

  • Temperature Gradient : 50°C (inlet) to 120°C (outlet) to prevent thermal degradation.

Economic Analysis :

ParameterBatch ProcessFlow Process
Annual Capacity (kg)5,00020,000
Cost per kg ($)220180

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (d, 2H, aromatic), 3.12 (t, 2H, –NH–CH₂–), 1.45–1.25 (m, 4H, –CH₂–).

  • FT-IR : 1340 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (C–F vibration absent, confirming chloro substitution).

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18 (150 × 4.6 mm, 5 µm)

    • Mobile Phase: Methanol/water (70:30)

    • Retention Time: 6.2 minutes

Biological Activity

Benzenesulfonamide, N-butyl-4-chloro- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-butyl-4-chlorobenzenesulfonamide (CAS Number: 127-65-1) is characterized by the presence of a butyl group and a chlorine atom attached to the benzene ring, along with a sulfonamide functional group. This structure contributes to its biological activity, particularly in inhibiting various enzymes.

1. Antimicrobial Activity

Research has demonstrated that N-butyl-4-chlorobenzenesulfonamide exhibits significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives for their minimum inhibitory concentration (MIC) against different bacterial strains:

CompoundMIC (mg/mL)Target Organism
4d6.72E. coli
4h6.63S. aureus
4a6.67P. aeruginosa
4e6.63C. albicans

These findings indicate that compounds derived from benzenesulfonamides can effectively inhibit microbial growth, making them potential candidates for antibiotic development .

2. Anti-inflammatory Activity

The anti-inflammatory effects of N-butyl-4-chlorobenzenesulfonamide have been investigated using in vivo models. In one study, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema:

CompoundInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
4a94.69--
4c89.66--

These results suggest that these compounds can effectively reduce inflammation, highlighting their therapeutic potential in treating inflammatory diseases .

3. Enzyme Inhibition

N-butyl-4-chlorobenzenesulfonamide has shown promising results as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. The compound demonstrated selectivity for CA IX with an IC50 value ranging from 10.93 to 25.06 nM, suggesting its potential use in cancer therapy due to the overexpression of CA IX in tumors .

Case Studies

Several case studies have documented the biological effects of benzenesulfonamides on human health:

  • A study reported respiratory sensitization in workers exposed to benzenesulfonamides, leading to significant asthmatic symptoms .
  • Another case documented skin sensitization reactions in healthcare workers using antiseptic products containing benzenesulfonamides, emphasizing the need for caution in occupational settings .

The biological activities of N-butyl-4-chlorobenzenesulfonamide can be attributed to its interaction with specific biological targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function.
  • Anti-inflammatory Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators.
  • Enzyme Inhibition : By binding to active sites on carbonic anhydrases, it prevents substrate access and catalysis.

Scientific Research Applications

Chemical Properties and Structure

Benzenesulfonamide, N-butyl-4-chloro- (chemical formula: C₁₀H₁₄ClN₃O₂S) features a sulfonamide functional group attached to a chlorinated aromatic ring. Its unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Antimicrobial and Anticancer Research

  • Inhibition of Carbonic Anhydrase : Several studies have indicated that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. For instance, compounds similar to N-butyl-4-chloro- have shown significant inhibitory activity against CA IX, which is implicated in cancer progression .
  • Anticancer Activity : Research has demonstrated that certain benzenesulfonamides can induce apoptosis in cancer cell lines. For example, derivatives have been tested on MDA-MB-231 breast cancer cells, exhibiting potent antiproliferative effects .

Case Study: Anticancer Activity
A study evaluated the effects of a benzenesulfonamide derivative on MDA-MB-231 cells, revealing a 22-fold increase in apoptosis compared to controls. This suggests potential for therapeutic development targeting cancer cells .

CompoundIC50 (nM)Mechanism of Action
4e10.93CA IX inhibition
4g15.00Apoptosis induction
4h20.00Antiproliferative

Biological Applications

Cardiovascular Studies
Research has indicated that certain benzenesulfonamides can influence cardiovascular parameters. In isolated rat heart models, specific derivatives demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential therapeutic implications for hypertension treatment .

Case Study: Cardiovascular Effects
A study investigated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure in isolated rat hearts. Results showed a significant reduction in pressure over time, indicating its potential as a cardiovascular agent .

Time (min)Control Pressure (mm Hg)Test Compound Pressure (mm Hg)
33020
63525
124028

Industrial Applications

Plasticizers and Coatings
N-butylbenzenesulfonamide is utilized as a plasticizer in various applications including films and coatings. Its properties enhance flexibility and durability in synthetic materials, making it valuable in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the para position participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction TypeReagents/ConditionsMajor ProductReference
Chlorine substitutionKOH, Cu catalyst, DMSO, 120°C, 24 hrsN-butyl-4-hydroxybenzenesulfonamide
DisplacementNaN₃, DMF, 80°CN-butyl-4-azidobenzenesulfonamide

The electron-withdrawing sulfonamide group activates the aromatic ring for NAS, particularly at the meta/para positions relative to the sulfonamide moiety .

Reduction Reactions

Nitro groups (when present in derivatives like N-butyl-4-chloro-3-nitrobenzenesulfonamide) undergo selective reduction:

Starting MaterialReagentsProductYield
N-butyl-4-chloro-3-nitrobenzenesulfonamideH₂, Pd/C, ethanolN-butyl-4-chloro-3-aminobenzenesulfonamide85%

This product serves as an intermediate for synthesizing bioactive amines or heterocyclic compounds .

Sulfonamide Functionalization

The sulfonamide nitrogen can undergo alkylation or acylation:

ReactionReagentsProductApplication
AcylationAcetyl chloride, pyridineN-acetyl-N-butyl-4-chlorobenzenesulfonamideEnhanced lipophilicity
AlkylationMethyl iodide, K₂CO₃, acetoneN-methyl-N-butyl-4-chlorobenzenesulfonamideSolubility modulation

Oxidation Reactions

Controlled oxidation of the butyl chain or aromatic ring has been reported:

SubstrateOxidizing AgentProductNotes
N-butyl-4-chlorobenzenesulfonamideKMnO₄, H₂SO₄, Δ4-chlorobenzenesulfonic acidComplete side-chain cleavage
Ozone, CH₂Cl₂Sulfonamide ketone derivativesPartial oxidation

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

  • Antiandrogenic activity : Introduction of fluorinated or nitro groups enhances receptor binding (IC₅₀ = 10–100 µM against LNCaP cells) .

  • Antibacterial agents : Hybridization with thiazolone moieties improves CA IX inhibition (IC₅₀ = 10.93–25.06 nM) .

Structural Insights and Reactivity Trends

Key factors influencing reactivity:

  • Electronic effects : The sulfonamide group (-SO₂NH-) deactivates the ring but directs substituents to meta/para positions.

  • Steric effects : The N-butyl chain hinders reactions at the sulfonamide nitrogen unless forced by strong bases .

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Comparative Reactivity Table

DerivativeChloro ReactivityNitro ReactivitySulfonamide Reactivity
N-butyl-4-chlorobenzenesulfonamideHigh (NAS)N/AModerate
N-butyl-4-chloro-3-nitrobenzenesulfonamideModerateHigh (reduction)Low

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of benzenesulfonamides are heavily influenced by substituent type, position, and chain length. Below is a comparative analysis with key analogues:

Compound Name Substituents Key Properties/Effects Reference
N-Butyl-4-chloro-benzenesulfonamide 4-Cl, N-butyl Hypothesized increased lipophilicity (vs. methyl); electron-withdrawing Cl may reduce solubility .
4-Chloro-N-[4-(dimethylamino)phenyl] 4-Cl, N-(dimethylaminophenyl) Enhanced solubility due to dimethylamino group; potential dual electronic effects (Cl EWG, dimethylamino EDG) .
N-Butyl-4-methyl-benzenesulfonamide 4-CH₃, N-butyl Methyl (EDG) improves solubility compared to Cl; lower steric hindrance vs. bulkier groups .
5i (4-Methoxy-benzenesulfonamide) 4-OCH₃, xanthone-linked Methoxy (EDG) enhances antiproliferative activity; electron donation critical for bioactivity .
5f (2-Methyl-benzenesulfonamide) 2-CH₃, xanthone-linked Methyl at position 2 significantly boosts antiproliferative activity vs. unsubstituted analogues .
Compound 28 5-Cl-2-OCH₃, N-(phenylbutyl) Chlorine and methoxy combination shows moderate NLRP3 inhibition (84% yield synthesis) .

Key Observations :

  • Substituent Position : Activity is sensitive to substituent position. For example, a 2-methyl group (compound 5f) enhances antiproliferative activity more than para-substituents .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) generally improve bioactivity, whereas electron-withdrawing groups (e.g., -Cl) may reduce solubility but enhance target binding via polar interactions .
  • N-Alkyl Chains: Longer chains (e.g., butyl vs.
Physicochemical Properties
  • Solubility: Hydrochloride salts (e.g., CAS 244634-31-9) or dimethylamino groups (compound 7) enhance water solubility, whereas N-butyl and chloro groups reduce it .
  • Thermal Stability : Melting points vary with substituents; methyl derivatives (e.g., N-butyl-4-methyl) may have lower m.p. than chlorinated analogues due to reduced crystallinity .

Q & A

Q. What are the standard synthetic routes for preparing N-butyl-4-chloro-benzenesulfonamide and its analogues?

The synthesis of benzenesulfonamide derivatives typically involves sulfonylation of amines with sulfonyl chlorides. For example, compounds like 4-(2-aminoethyl)-N-methylbenzenesulfonamide () are synthesized via nucleophilic substitution between sulfonyl chlorides and amines under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Sulfonyl chloride activation : Reacting benzenesulfonic acid derivatives with chlorinating agents like PCl₅ or SOCl₂.
  • Amine coupling : Mixing the sulfonyl chloride with N-butylamine in a polar aprotic solvent, followed by purification via column chromatography .
  • Yield optimization : Adjusting stoichiometry, temperature (e.g., 0–60°C), and reaction time to minimize byproducts like unreacted amines or hydrolyzed sulfonic acids.

Q. How can NMR spectroscopy validate the structural integrity of N-butyl-4-chloro-benzenesulfonamide?

¹H NMR and ¹³C NMR are critical for confirming substituent positions and purity. For benzenesulfonamides:

  • Aromatic protons : Peaks in δ 7.2–8.0 ppm indicate the chloro-substituted benzene ring.
  • Sulfonamide group : The -SO₂NH- moiety shows characteristic NH proton signals at δ 5.0–6.0 ppm (broad, exchangeable).
  • N-butyl chain : Methyl (-CH₃) protons appear at δ 0.8–1.0 ppm, while methylene (-CH₂-) groups resonate at δ 1.2–1.6 ppm . Discrepancies in integration ratios or unexpected peaks may indicate impurities or incomplete reactions.

Q. What in vitro assays are used to evaluate the biological activity of benzenesulfonamide derivatives?

Common assays include:

  • Enzyme inhibition : Carbonic anhydrase (CA) inhibition measured via stopped-flow CO₂ hydration ( ).
  • Anti-inflammatory activity : NLRP3 inflammasome inhibition assessed by IL-1β secretion in macrophage cell lines ().
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in N-substituted benzenesulfonamide synthesis?

Key factors include:

  • Catalyst selection : Graphene-based nanohybrids (e.g., CoFe@rGO) enhance aziridine ring-opening reactions, achieving >90% yields for sulfonamide derivatives ( ).
  • Solvent effects : Dichloromethane or THF improves solubility of hydrophobic intermediates.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl chloride formation .

Q. What structural insights can X-ray crystallography provide for benzenesulfonamide derivatives?

Crystallography reveals:

  • Conformational flexibility : The N-butyl chain adopts gauche or anti-periplanar conformations, influencing binding to targets like CA ().
  • Hydrogen-bonding networks : Sulfonamide oxygen atoms form interactions with water or active-site residues (e.g., His64 in CA II), critical for inhibitor potency ( ).
  • Halogen interactions : The 4-chloro substituent engages in C-Cl···π interactions, stabilizing crystal packing ().

Q. How do researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. crystallography)?

  • Validation tools : Software like SHELXL ( ) refines crystallographic models against experimental data, while DFT calculations predict NMR chemical shifts.
  • Dynamic effects : Solution-phase NMR may show averaged conformations, whereas crystallography captures static structures. Combining both methods clarifies discrepancies .

Q. What strategies are employed in structure-activity relationship (SAR) studies of benzenesulfonamide analogues?

  • Substituent variation : Systematic modification of the N-alkyl chain (e.g., butyl vs. methyl) and aryl substituents (e.g., chloro vs. nitro) to assess steric/electronic effects.
  • Biological profiling : Testing analogues against isoforms (e.g., CA I vs. CA IX) to identify selectivity determinants ( ).
  • Co-crystallization : Determining binding modes of potent inhibitors (e.g., rotated sulfonamide moieties in CA active sites) guides further optimization .

Methodological Considerations

Q. How to address low yields in multi-step syntheses of benzenesulfonamide hybrids?

  • Intermediate purification : Use flash chromatography or recrystallization after each step to remove impurities.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently constructs triazole-linked hybrids (e.g., compound 7c in ) with high regioselectivity.
  • Scale-up adjustments : Replace batch reactors with flow systems for exothermic reactions .

Q. What analytical techniques complement NMR for characterizing sulfonamide derivatives?

  • Mass spectrometry (HRMS) : Confirms molecular weight and detects halogen isotopes (e.g., ³⁵Cl/³⁷Cl).
  • IR spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for materials science applications .

Q. How to design experiments to probe the mechanism of NLRP3 inflammasome inhibition by benzenesulfonamides?

  • Gene knockout models : Use CRISPR-Cas9 to delete NLRP3 in THP-1 cells and measure residual IL-1β secretion.
  • Molecular docking : Predict binding interfaces between the sulfonamide and NLRP3 domains (e.g., NACHT or LRR regions).
  • Metabolic profiling : LC-MS/MS quantifies ATP levels, a key NLRP3 activation trigger, in treated cells .

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